molecular formula C15H24N2O B5112095 N-[2-(4-methoxyphenyl)ethyl]-1-methylpiperidin-4-amine

N-[2-(4-methoxyphenyl)ethyl]-1-methylpiperidin-4-amine

Cat. No.: B5112095
M. Wt: 248.36 g/mol
InChI Key: YMIVHJMBUGIPPW-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)ethyl]-1-methylpiperidin-4-amine (IUPAC name) is a piperidine derivative characterized by a methyl group at the 1-position and an ethyl-linked 4-methoxyphenyl moiety at the 4-amine position. This compound, also identified as Despropionyl 4-Methoxyfentanyl (), shares structural similarities with fentanyl analogs but lacks the propionyl group, which may alter its pharmacological profile.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1-methylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-17-11-8-14(9-12-17)16-10-7-13-3-5-15(18-2)6-4-13/h3-6,14,16H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIVHJMBUGIPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-1-methylpiperidin-4-amine typically involves multiple steps. One common method starts with the preparation of 4-methoxyphenethylamine, which is then reacted with 1-methylpiperidin-4-one under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-1-methylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to remove the methoxy group, forming a simpler amine.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride, followed by nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: 4-hydroxyphenethylamine derivatives.

    Reduction: Simplified amine derivatives.

    Substitution: Various substituted phenethylamine derivatives.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-1-methylpiperidin-4-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1-methylpiperidin-4-amine involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituents, receptor targets, and pharmacological implications.

Key Structural Features

Compound Name Core Structure Substituents/Modifications Pharmacological Target (Inferred)
Target Compound Piperidine - 1-Methyl
- 4-Amine linked to 2-(4-methoxyphenyl)ethyl
Mu-opioid receptor (speculative)
1-Methyl-N-(4-nitrophenyl)piperidin-4-amine () Piperidine - 1-Methyl
- 4-Nitro phenyl group
Unknown (electron-withdrawing nitro group may reduce CNS activity)
A2 (Astemizole analog) () Piperidine + Benzimidazole - Dual 4-methoxyphenethyl chains
- Benzimidazole core
Histamine H1 receptor (astemizole-like activity)
p-MPPI/p-MPPF () Piperazine - 2'-Methoxyphenyl
- Iodo/fluoro benzamido groups
5-HT1A serotonin receptor (antagonists)
1-Benzyl-N-methylpiperidin-4-amine () Piperidine - 1-Benzyl
- 4-Methylamine
Sigma-1 receptor (speculative)
N-(4-Ethylbenzyl)-2-(4-methoxyphenyl)ethanamine () Ethylamine - 4-Ethylbenzyl
- 4-Methoxyphenethyl
GPCRs (e.g., adrenergic or serotonin receptors)

Functional Implications

Substituent Effects on Receptor Binding
  • 4-Methoxyphenyl Group : Common in the target compound, A2 (), and p-MPPI/p-MPPF (). This group enhances lipophilicity and may stabilize aromatic stacking interactions with receptor pockets.
  • Nitro vs.
  • Piperidine vs. Piperazine derivatives like p-MPPI exhibit 5-HT1A antagonism (ID50 = 5 mg/kg for hypothermia reversal), whereas piperidine analogs may favor opioid receptor interactions.
Pharmacological Targets
  • However, the absence of a propionyl group (as in fentanyl) may reduce potency or alter selectivity .
  • Serotonin Receptor Activity : p-MPPI/p-MPPF () demonstrate competitive 5-HT1A antagonism (ID50 = 0.7–5 mg/kg). The target compound’s piperidine core and methoxyphenyl group may confer partial overlap with these effects but likely with lower affinity.
  • Antihistamine Activity : A2 (), an astemizole analog, highlights how structural tweaks (e.g., benzimidazole addition) can shift activity toward H1 receptor antagonism.
Metabolic and Stability Considerations
  • Impurity Profiles : Related compounds in and (e.g., Formoterol impurities) suggest that methoxyphenyl-containing molecules may undergo oxidative demethylation or glucuronidation. The target compound’s stability could be influenced by the 4-methoxy group’s resistance to metabolic degradation.
  • Solubility : ’s compound (N-[3-(4-chlorophenyl)-4-methylpentyl]-1-methylpiperidin-4-amine) has moderate water solubility (33.5 µg/mL at pH 7.4), implying that the target compound’s methoxy group may improve solubility compared to chloro or nitro analogs.

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